

Spectroscopic Characterization Guide: (R)-1-Benzyl-3-fluoropiperidine

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Compound of Interest

Compound Name: (R)-1-Benzyl-3-fluoropiperidine

Cat. No.: B11764725

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Introduction & Compound Profile

(R)-1-Benzyl-3-fluoropiperidine is a pharmacophore scaffold used to modulate basicity () and metabolic stability in drug candidates. The introduction of a fluorine atom at the C3 position creates a dipole that influences the piperidine ring conformation (axial vs. equatorial preference) and reduces the of the piperidine nitrogen, thereby altering bioavailability and hERG channel affinity.

Property	Data
IUPAC Name	(3R)-1-benzyl-3-fluoropiperidine
Molecular Formula	C ₁₅ H ₁₉ FN
Molecular Weight	193.26 g/mol
Chirality	R-enantiomer
Physical State	Colorless oil (free base) / White crystalline solid (HCl or TFA salt)

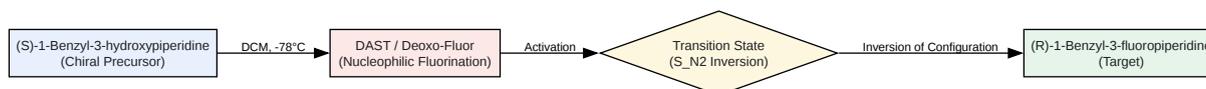
Synthesis & Stereochemical Integrity[1]

To ensure the spectroscopic data corresponds to the (R)-enantiomer, the synthesis typically proceeds via nucleophilic fluorination with inversion (using DAST/Deoxo-Fluor on the (S)-alcohol) or chiral resolution.

Synthetic Pathway (Graphviz)

The following workflow illustrates the stereospecific synthesis via the (S)-alcohol precursor, ensuring the final (R)-configuration through S

2 inversion.



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Caption: Stereoselective synthesis converting (S)-alcohol to (R)-fluoride via Walden inversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

NMR analysis is the primary method for structural validation. The fluorine atom introduces significant spin-spin coupling (

and

), which is diagnostic for this molecule.

H NMR (Proton) Data

Solvent: CDCl₃

(7.26 ppm reference)

The spectrum is characterized by the deshielded geminal proton at C3 and the benzylic methylene protons.

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
Ar-H	7.20 – 7.35	Multiplet	-	Aromatic (Phenyl) protons (5H)
H-3	4.65 – 4.85	dtf (doublet of triplets)	,	Geminal to Fluorine (Diagnostic)
Benzylic	3.50 – 3.65	AB System / Singlet		N-CH -Ph
H-2 eq	2.80 – 2.95	Multiplet	-	-proton to N, to F
H-2 ax	2.30 – 2.50	Multiplet	-	-proton to N, to F
H-6	2.30 – 2.60	Multiplet	-	-proton to N
H-4, H-5	1.50 – 1.90	Multiplet	-	Ring methylene protons

Key Interpretation:

- H-3 Signal: The proton on the same carbon as fluorine (H-3) appears as a wide multiplet (centered ~4.7 ppm) due to the large geminal H-F coupling (Hz). This "doublet of multiplets" is the primary confirmation of fluorination.
- Benzylic Protons: In the chiral (R)-enantiomer, the benzylic protons are diastereotopic and may appear as an AB quartet rather than a singlet, depending on the solvent resolution.

C NMR (Carbon) Data

Solvent: CDCl

(77.16 ppm reference)

Carbon signals are split by fluorine coupling. The magnitude of the coupling constant () indicates the distance from the fluorine atom.

Position	Shift (ppm)	Splitting	(Hz)	Assignment
C-Ar	138.0 (ipso)	Singlet	-	Aromatic Quaternary C
C-Ar	127.0 – 129.0	Singlets	-	Aromatic CH
C-3	88.0 – 91.0	Doublet		C-F Carbinol
Benzyl	62.5	Doublet		N-CH -Ph
C-2	56.0 – 58.0	Doublet		to N and F
C-4	30.0 – 32.0	Doublet		to F
C-6	52.0 – 53.0	Singlet/Doublet	Small	to N, distal to F
C-5	22.0 – 24.0	Doublet		to F

F NMR (Fluorine) Data

Reference: CFCI

(0 ppm) or C

F

(-163 ppm)

- Chemical Shift:

to

ppm.

- Pattern: Multiplet (broad dtt) due to coupling with H-3 (geminal), H-2, and H-4 (vicinal).
- Decoupling: Proton-decoupled

F NMR will show a singlet, confirming a single fluorine environment.

Mass Spectrometry (MS)[3][6][7][8]

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of N-benzyl piperidines.

Ionization & Fragmentation

- Ionization Mode: ESI (+) or EI (70 eV).

- Molecular Ion:

(ESI).

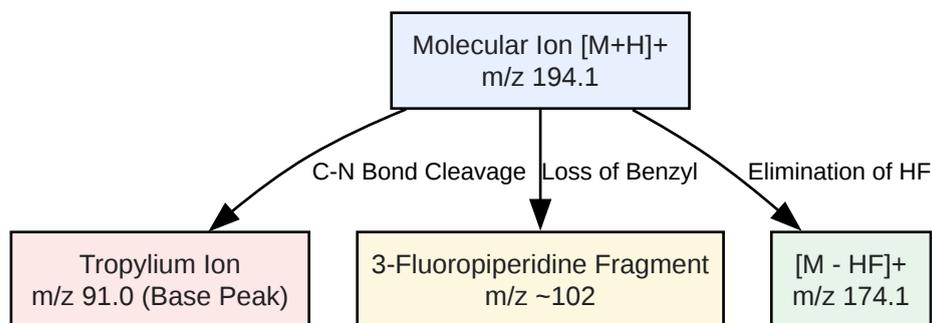
Fragmentation Pathway (EI/ESI):

- Tropylium Ion formation: Cleavage of the benzyl-nitrogen bond typically yields the base peak at m/z 91 (C

H

).

- Loss of Fluorine: Loss of HF (20 Da) from the molecular ion or fragment is common in aliphatic fluorides.
- Piperidine Ring Cleavage: Fragments corresponding to the fluorinated piperidine ring (m/z ~102).



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Caption: Primary fragmentation pathways observed in ESI/EI mass spectrometry.

Infrared (IR) Spectroscopy[3][6]

IR data is useful for verifying the presence of the C-F bond and the absence of the precursor hydroxyl group (if synthesized from alcohol).

- C-F Stretch: Strong band at 1000 – 1100 cm

. This region is often complex due to C-C and C-N skeletal vibrations, but the C-F stretch is distinctively intense.

- C-H Stretch (Aromatic): 3000 – 3100 cm

.

- C-H Stretch (Aliphatic): 2800 – 2950 cm

(Bohlmann bands may be visible for the amine).

- Absence of O-H: Lack of broad absorption at 3200–3500 cm

confirms conversion from the alcohol.

Chiral Analysis & Purity

Distinguishing the (R)-enantiomer from the (S)-enantiomer or racemate requires chiral chromatography or polarimetry.

- Optical Rotation: Specific rotation

is typically small for simple fluoropiperidines. Comparative analysis with an authentic standard is recommended.

- Chiral HPLC Method:
 - Column: Chiralpak AD-H or OD-H (polysaccharide based).
 - Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.
 - Detection: UV at 210 nm or 254 nm.

References

- Conformational Analysis of 3-Fluoropiperidines: Source: National Institutes of Health (PMC). Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. URL:[[Link](#)]
- NMR Data for Fluorinated Heterocycles: Source: PubChem Compound Summary. Title: 1-Benzyl-3-fluoropiperidine-4-carboxamide (Related Structure Data).[1][2] URL:[[Link](#)]
- General ¹⁹F NMR Shifts: Source: University of California, Santa Barbara (UCSB). Title: ¹⁹F Chemical Shifts and Coupling Constants.[3] URL:[[Link](#)]

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Sources

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- 2. CN113056455A -  - Google Patents [patents.google.com]

- [3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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